N-{1'-[(3-methyl-1,2-oxazol-5-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide
Description
N-{1'-[(3-Methyl-1,2-oxazol-5-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide is a structurally complex molecule featuring a cyclohexanecarboxamide core linked to a bipiperidine moiety substituted with a 3-methyl-1,2-oxazole group and a 5-(trifluoromethyl)pyridin-2-yl ring. The bipiperidine and oxazole groups may enhance blood-brain barrier penetration, while the trifluoromethyl pyridine could improve binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[1-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2/c1-20-17-25(38-33-20)19-34-13-9-23(10-14-34)35-15-11-24(12-16-35)36(27(37)21-5-3-2-4-6-21)26-8-7-22(18-32-26)28(29,30)31/h7-8,17-18,21,23-24H,2-6,9-16,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXBZSQFSROIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)N3CCC(CC3)N(C4=NC=C(C=C4)C(F)(F)F)C(=O)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
DU 125530: A 5-HT₁A Receptor Antagonist
Structure : 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide.
Key Findings :
- Target : 5-HT₁A receptors, implicated in anxiety and depression .
- Pharmacokinetics : Dose-dependent receptor occupancy (0–72% at 2 hours post-dose; ED₅₀ ≈7 ng/ml) with minimal acute side effects. Occupancy halved by 24 hours, indicating moderate duration of action .
- Comparison : Unlike DU 125530’s piperazine-benzisothiazole core, the target compound’s bipiperidine-oxazole-pyridine system may offer greater conformational flexibility and improved selectivity. The trifluoromethyl group in the target could enhance binding affinity compared to DU 125530’s chlorinated benzodioxan moiety.
Azaxanthene-Based GR Modulators (BMS-776532 and BMS-791826)
Structure: 5H-chromeno[2,3-b]pyridine core with halogenated aryl substituents and carboxamide linkages . Key Findings:
- Target : Glucocorticoid receptors (GR) with tunable partial agonist efficacy via halogenation .
- Efficacy : Comparable anti-inflammatory activity to prednisolone in whole-blood cytokine assays .
- Comparison: The target compound’s cyclohexanecarboxamide and trifluoromethylpyridine groups mirror the lipophilic substituents in azaxanthenes, which are critical for cell permeability. However, the chromeno-pyridine scaffold in azaxanthenes enables distinct binding interactions with GR, whereas the target’s bipiperidine-pyridine system may favor alternative targets like neurotransmitter receptors.
Patent Compounds with Cyclohexanecarboxamide Cores
Example Structure : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide .
Key Features :
- Structural Motifs: Oxazolidinone and trifluoromethylphenyl groups linked to cyclohexanecarboxamide.
- Both structures leverage trifluoromethyl groups for enhanced lipophilicity and target engagement.
Piperidine and Pyridine Derivatives (–6)
Example Structure: N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide . Key Features:
- Substituents : Piperidine, trifluoromethylphenyl, and carboxamide groups.
- Comparison: The target compound’s bipiperidine system may offer superior receptor cross-linking compared to mono-piperidine derivatives. The 5-(trifluoromethyl)pyridine in the target could provide stronger π-π stacking interactions than benzofuran-based analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
